molecular formula C19H25NO2 B1221043 3-Cyclopropylmethyl-5-ethyl-8-hydroxy-11-methyl-3,4,5,6-tetrahydro-2H-2,6-methano-benzo[d]azocin-1-one

3-Cyclopropylmethyl-5-ethyl-8-hydroxy-11-methyl-3,4,5,6-tetrahydro-2H-2,6-methano-benzo[d]azocin-1-one

Cat. No. B1221043
M. Wt: 299.4 g/mol
InChI Key: MOXLMXQSFOOZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A kappa opioid receptor agonist. The compound has analgesic action and shows positive inotropic effects on the electrically stimulated left atrium. It also affects various types of behavior in mammals such as locomotion, rearing, and grooming.

Scientific Research Applications

Catalytic Formation Studies

  • Boron Trifluoride Etherate Catalyzed Formation : A study discussed the preparation of 3,4,5,6-Tetrahydro-7-hydroxy-2-(1,3-dithian-2-yl)-9-alkyl-2,6-methano-2H-1-benzoxocin derivatives, which are related to the compound , catalyzed by boron trifluoride etherate (Baek, Yook, & Park, 1992).

Structural Analysis

  • X-Ray Analysis of Enantiomers : Research on the structural analysis of related compounds, specifically the synthesis and X-ray analysis of the enantiomer of a similar compound, provides insight into the structural characteristics and configurational assignments (Hesse, Holzgrabe, & Piening, 1988).
  • Configurational Assignments : A study focused on the chemical resolutions and configurational assignments of 3,4,5,6-tetrahydro-2-methyl-2,6-methano-2H-1-benzoxocin-4-one derivatives, which are relevant to the understanding of the compound's stereochemistry (Kurtán, Baitz-Gács, Majer, Bényei, & Antus, 2002).

Synthesis and Reactions

properties

Product Name

3-Cyclopropylmethyl-5-ethyl-8-hydroxy-11-methyl-3,4,5,6-tetrahydro-2H-2,6-methano-benzo[d]azocin-1-one

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

10-(cyclopropylmethyl)-12-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one

InChI

InChI=1S/C19H25NO2/c1-3-13-10-20(9-12-4-5-12)18-11(2)17(13)16-8-14(21)6-7-15(16)19(18)22/h6-8,11-13,17-18,21H,3-5,9-10H2,1-2H3

InChI Key

MOXLMXQSFOOZDO-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(C2C(C1C3=C(C2=O)C=CC(=C3)O)C)CC4CC4

synonyms

Ethylketazocine
Ethylketocyclazocine
Ethylketocyclazocine Methanesulfonate
Win 35197 2
Win-35197-2
Win351972

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropylmethyl-5-ethyl-8-hydroxy-11-methyl-3,4,5,6-tetrahydro-2H-2,6-methano-benzo[d]azocin-1-one
Reactant of Route 2
3-Cyclopropylmethyl-5-ethyl-8-hydroxy-11-methyl-3,4,5,6-tetrahydro-2H-2,6-methano-benzo[d]azocin-1-one
Reactant of Route 3
3-Cyclopropylmethyl-5-ethyl-8-hydroxy-11-methyl-3,4,5,6-tetrahydro-2H-2,6-methano-benzo[d]azocin-1-one
Reactant of Route 4
3-Cyclopropylmethyl-5-ethyl-8-hydroxy-11-methyl-3,4,5,6-tetrahydro-2H-2,6-methano-benzo[d]azocin-1-one
Reactant of Route 5
Reactant of Route 5
3-Cyclopropylmethyl-5-ethyl-8-hydroxy-11-methyl-3,4,5,6-tetrahydro-2H-2,6-methano-benzo[d]azocin-1-one
Reactant of Route 6
3-Cyclopropylmethyl-5-ethyl-8-hydroxy-11-methyl-3,4,5,6-tetrahydro-2H-2,6-methano-benzo[d]azocin-1-one

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